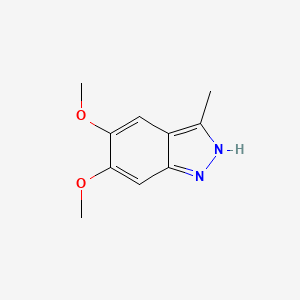
5,6-dimethoxy-3-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-3-methyl-1H-indazole: is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of methoxy groups at positions 5 and 6, along with a methyl group at position 3, makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-3-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the Cu(OAc)2-catalyzed reaction, where 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N-H ketimine species. This is followed by Cu(OAc)2-catalyzed N-N bond formation in DMSO under an O2 atmosphere .
Industrial Production Methods: Industrial production methods for indazoles often involve metal-catalyzed reactions due to their efficiency and high yields. The use of transition metals like copper and silver in catalytic amounts helps in achieving the desired product with minimal byproducts .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxy-3-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxy and methyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
Chemistry: In chemistry, 5,6-dimethoxy-3-methyl-1H-indazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology: Biologically, indazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound is studied for its potential in these areas .
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising candidate for developing new therapeutic agents .
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-3-methyl-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but generally, indazoles are known to interact with proteins and nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
1H-Indazole: The parent compound without any substituents.
5-Methoxy-1H-indazole: A similar compound with a single methoxy group.
3-Methyl-1H-indazole: A compound with a methyl group at position 3.
Uniqueness: 5,6-Dimethoxy-3-methyl-1H-indazole is unique due to the presence of both methoxy groups and a methyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents makes it distinct from other indazole derivatives .
Properties
CAS No. |
7746-31-8 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5,6-dimethoxy-3-methyl-2H-indazole |
InChI |
InChI=1S/C10H12N2O2/c1-6-7-4-9(13-2)10(14-3)5-8(7)12-11-6/h4-5H,1-3H3,(H,11,12) |
InChI Key |
ZOQBOJGXVDTPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NN1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


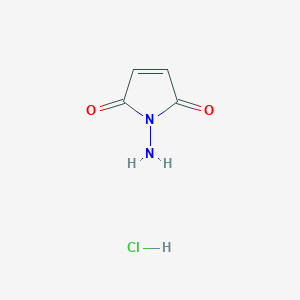
![6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B13977429.png)
![6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13977432.png)
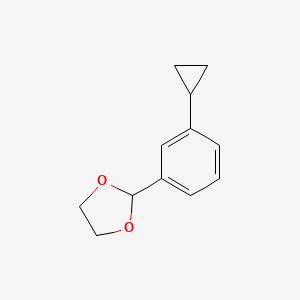
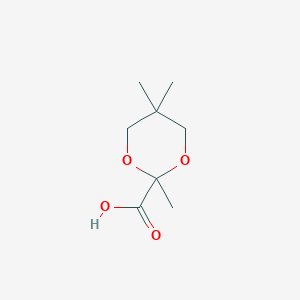
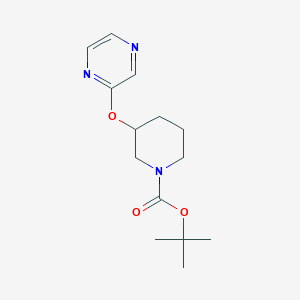
![1,4-Dihydro-7-(methylthio)-4-oxopyrimido[4,5-c]pyridazine-3-carboxylic acid](/img/structure/B13977459.png)

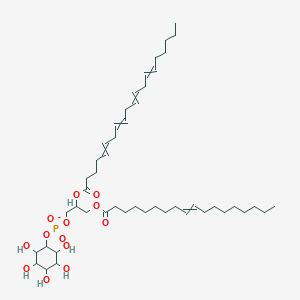
![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)

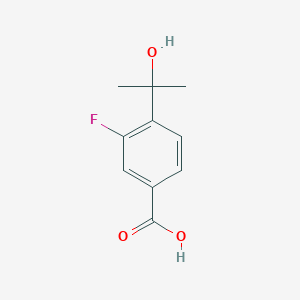
![2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)-](/img/structure/B13977482.png)

